molecular formula C16H18FN3O3 B2770836 3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034560-18-2

3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2770836
CAS No.: 2034560-18-2
M. Wt: 319.336
InChI Key: YXXYESZKRGHZNX-UHFFFAOYSA-N
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Description

3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a benzoyl group, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .

Scientific Research Applications

3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione ring, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-10-2-3-11(8-13(10)17)15(22)19-6-4-12(5-7-19)20-14(21)9-18-16(20)23/h2-3,8,12H,4-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXYESZKRGHZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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